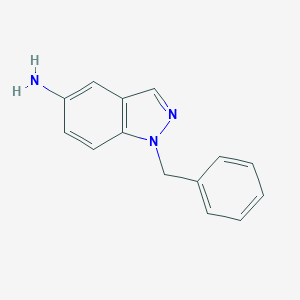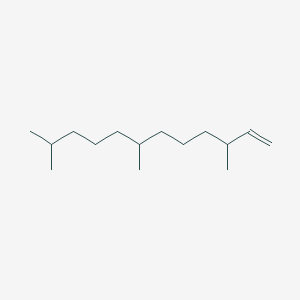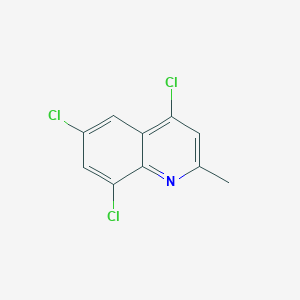
硒化锌 (ZnSe)
描述
Zinc selenide (ZnSe) is a compound of zinc and selenium, and is one of the most widely used semiconductor materials in the world. It is a II-VI compound semiconductor, and has wide-ranging applications in the fields of optoelectronics, optical sensing, and photovoltaics. ZnSe has a wide band gap, good optical transparency, and high refractive index, making it an ideal material for a variety of electronic and optoelectronic applications.
科学研究应用
中红外波导材料: ZnSe 是一种有效的中红外波导材料。其高折射率和宽透明度使其适用于硅衬底上的低损耗波导,特别是对于 2.5 µm 至 3.7 µm 之间的波长 (Mittal, Sessions, Wilkinson, & Murugan, 2017).
光电探测器: ZnSe 纳米带显示出高光谱选择性和光电流/立即衰减比,使其适用于对蓝光/紫外光敏感的光电探测器 (Fang 等,2009 年).
非线性光学材料: ZnSe 因其非线性光学特性而被认可,用于发光二极管和红外激光器等光电器件中。当暴露于可调飞秒中红外激光脉冲时,它显示出高次谐波产生 (Marble 等,2018 年).
量子计算: 掺氟 ZnSe 被探索用于量子计算中的应用,特别是作为不可分辨光子的来源 (Santos, Schmidt, & Rauls, 2011).
锂离子电池: ZnSe 及其纳米结构复合材料被研究作为可充电锂离子电池的潜在电极材料,显示出有希望的电化学性能 (Kwon & Park, 2014).
光学滤光片和光伏: 由于其高光敏性、化学稳定性和可调谐的直接宽带隙,ZnSe 纳米材料用于传感器、光学滤光片、光催化剂和光伏 (Olubosede 等,2021 年).
光电器件: ZnSe 是光电器件的有希望的材料,特别是那些在蓝绿色光谱范围内发光的器件。它被探索用于高质量的蓝光激光二极管和在紫外-可见光范围内具有快速响应的肖特基光电二极管 (Venkatachalam 等,2011 年).
超级电容器和光催化应用: 商用 ZnSe 被探索用作水系超级电容器系统中的电极材料,显示出对能源和环境应用的希望 (Pavithra 等,2022 年).
作用机制
Target of Action
Zinc Selenide (ZnSe), also known as Selanylidenezinc, is primarily used in the semiconductor industry . It doesn’t have a specific biological target but it’s known to interact with Superoxide dismutase [Cu-Zn] , an enzyme that plays a crucial role in destroying radicals which are toxic to biological systems .
Mode of Action
Zinc Selenide is an infrared optical semiconductor . It’s used in light-emitting diodes (LEDs), lasers, scintillators, and optical coatings . The interaction of Zinc Selenide with its environment is primarily physical, involving the absorption and emission of light, rather than biochemical.
Biochemical Pathways
As a semiconductor, Zinc Selenide doesn’t directly participate in biochemical pathways. It’s worth noting that selenium, one of the components of zinc selenide, can substitute for sulfur in biomolecules and in many biochemical reactions, especially when the concentration of selenium is high and the concentration of sulfur is low .
Pharmacokinetics
It’s primarily used in the semiconductor industry and in the manufacture of optical devices .
Result of Action
The primary result of Zinc Selenide’s action is the emission of light in the infrared spectrum when used in LEDs and lasers . This property is harnessed in various technological applications, including telecommunications and medical devices.
Action Environment
The efficacy and stability of Zinc Selenide are influenced by environmental factors such as temperature and pressure . For instance, its optical properties can be affected by changes in these conditions.
安全和危害
未来方向
生化分析
Biochemical Properties
Zinc Selenide nanoparticles (ZnSe) are semiconductor metals of zinc and selenium . They are advantageous for biomedical and bio-imaging applications due to their low toxicity . They can be used as a therapeutic agent by synthesizing those using biologically safe methods . The optical properties of bare and passivated ZnSe clusters have been studied within the framework of time-dependent local density approximation .
Cellular Effects
It is known that Zinc Selenide nanoparticles can be used for biomedical applications due to their low toxicity
Molecular Mechanism
It is known that Zinc Selenide is an intrinsic semiconductor , and its optical properties have been studied
Temporal Effects in Laboratory Settings
It is known that Zinc Selenide is chemically inert, non-hygroscopic, and theoretically dense . It reacts with acids liberating toxic hydrogen selenide gas .
Transport and Distribution
It is known that Zinc Selenide offers high uniformity and homogeneity for imaging uses and low absorption and scatter for high-power laser applications .
属性
IUPAC Name |
selanylidenezinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIBMFFZSBJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnSe, SeZn | |
| Record name | zinc selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893851 | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Yellow solid; Insoluble in water; [Merck Index] Insoluble in water; [Hawley] Yellow powder; [Aldrich MSDS] | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc selenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9713 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
879502-03-1, 1315-09-9 | |
| Record name | Zinc(1+), pentaselenoxopenta- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879502-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the chemical formula and molecular weight of Zinc Selenide?
A1: Zinc Selenide has the chemical formula ZnSe and a molecular weight of 144.37 g/mol.
Q2: What spectroscopic techniques are used to characterize ZnSe?
A2: Various spectroscopic techniques are used to characterize ZnSe, including:
- X-ray diffraction (XRD): To determine the crystal structure, grain size, strain, and dislocation density [, , , , ].
- UV-Vis-NIR spectrophotometry: To measure optical properties like transmittance, reflectance, absorption coefficient, and band gap energy [, , , , ].
- Scanning Electron Microscopy (SEM): To analyze surface morphology and observe the presence of nanostructures like nanocrystals or nanobelts [, , , ].
- Energy-dispersive X-ray analysis (EDX): To determine the elemental composition of the material [].
- Photoluminescence (PL) spectroscopy: To study the optical properties and quantum confinement effects in ZnSe nanocrystals [, , ].
Q3: What is the bandgap energy of ZnSe and how does it influence its applications?
A4: ZnSe has a wide direct bandgap, typically reported between 2.6 eV and 2.8 eV [, , ]. This wide bandgap makes it transparent in the visible and infrared regions, enabling applications in optoelectronic devices like LEDs [, ] and solar cells [, , ].
Q4: How does the substrate temperature during deposition affect the properties of ZnSe thin films?
A5: The substrate temperature significantly impacts the structural and optical properties of ZnSe thin films. Higher substrate temperatures generally lead to improved crystallinity, larger grain size, and a slight decrease in bandgap energy [, , ].
Q5: What is the impact of annealing on the properties of ZnSe thin films?
A6: Annealing ZnSe thin films can improve their crystallinity and reduce defects, leading to enhanced optical properties and a bandgap closer to the bulk ZnSe value [, ].
Q6: What are the advantages of using ZnSe as a window layer in solar cells?
A7: ZnSe's wide bandgap allows for high transmission of visible light, making it suitable as a window layer in solar cells. Its high electrical resistivity also minimizes current leakage, improving cell efficiency [, ].
Q7: How does doping with other elements affect ZnSe properties?
A8: Doping ZnSe with elements like copper (Cu) can alter its structural, morphological, and optical properties, influencing its grain size, bandgap, and transmittance []. Similarly, doping with aluminum (Al) can decrease the bandgap and modify its crystal structure at higher concentrations [].
Q8: What are some notable applications of ZnSe in optoelectronic devices?
A8: ZnSe is utilized in various optoelectronic devices, including:
- Light Emitting Diodes (LEDs): ZnSe quantum dots (QDs) exhibit strong photoluminescence, making them suitable for LEDs, including white light generation [, ].
- Solar Cells: ZnSe acts as an efficient window layer in thin-film solar cells due to its high transparency and electrical resistivity [, , ].
- Photodetectors: ZnSe nanobelts show promise as highly sensitive blue/UV-light detectors due to their fast response and high spectral selectivity [].
Q9: How is ZnSe employed in infrared applications?
A10: ZnSe is valued in infrared (IR) applications due to its high refractive index, low dispersion rate, and wide transmission band in the IR region. It's used in IR windows, lenses, and prisms for various applications, including high-power laser systems and IR imaging [, , , , ].
Q10: What is the significance of ZnSe in nonlinear optics?
A11: ZnSe exhibits strong nonlinear optical properties, making it suitable for applications like higher-order harmonic generation, particularly in the mid-infrared region []. This property is valuable for ultrafast laser applications and frequency conversion processes.
Q11: Are there any ongoing research areas involving ZnSe?
A11: Yes, research on ZnSe continues to explore new possibilities, including:
- Enhanced Nonlinear Optical Devices: ZnSe is being investigated for its potential in developing efficient nonlinear optical devices for applications in areas like laser technology and optical communications [].
- Nanostructured ZnSe for Energy Applications: Researchers are exploring the use of nanostructured ZnSe, such as quantum dots and nanobelts, for enhanced performance in solar cells, LEDs, and other energy-related devices [, , , ].
- ZnSe-based Hybrid Materials: Combining ZnSe with other materials, like organic polymers, is being investigated to create hybrid materials with unique optical and electronic properties for advanced optoelectronic applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






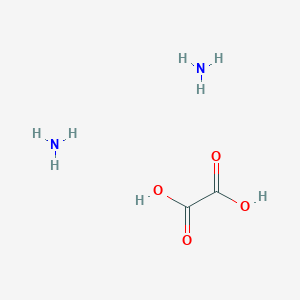
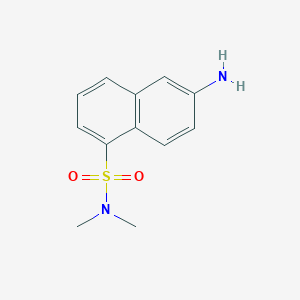

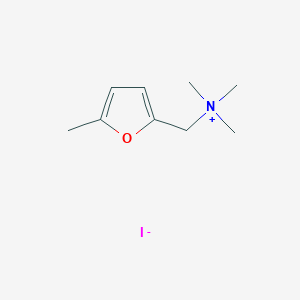
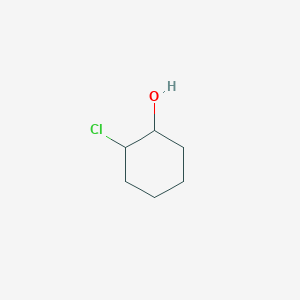
![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)
